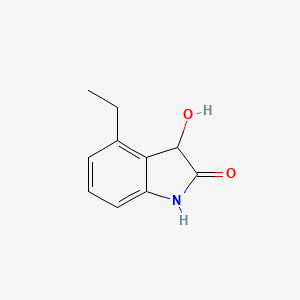

4-Ethyl-3-hydroxyindolin-2-one

Description

Significance of the Indolin-2-one Core in Medicinal Chemistry and Drug Discovery

The indolin-2-one, also known as oxindole (B195798), ring system is recognized as a "privileged structure" in medicinal chemistry. arabjchem.org This designation is due to its recurrence as a core component in a multitude of pharmacologically active compounds. The versatility of the indolin-2-one scaffold allows it to interact with various biological targets, making it a valuable framework for drug design and development. arabjchem.org

A prominent example of its significance is its role in the development of kinase inhibitors for cancer therapy. nih.gov Sunitinib (B231), an oral indolin-2-one derivative, was the first of its kind to be marketed as a vascular endothelial growth factor receptor (VEGFR) inhibitor for treating renal cell carcinoma and gastrointestinal stromal tumors. nih.gov The success of sunitinib has spurred extensive research into designing new indolin-2-one analogs to enhance anticancer activity, improve solubility and bioavailability, and reduce toxicity. nih.gov The indolin-2-one core is considered essential for the inhibition of VEGFRs, a key process in preventing angiogenesis, which is the formation of new blood vessels that tumors require for growth. nih.gov

Overview of 3-Hydroxyindolin-2-one (B1221191) Derivatives and Their Broad Pharmacological Relevance

Within the indolin-2-one family, derivatives hydroxylated at the C3 position represent a particularly important subclass. The 3-substituted-3-hydroxyindolin-2-one moiety is a core structural unit in a wide array of fascinating natural products, including convolutamydines, dioxibrassinine, and welwitindolinone C. derpharmachemica.com These natural compounds and their synthetic analogs exhibit a broad spectrum of intriguing biological activities. derpharmachemica.com

Research has highlighted that derivatives of 3-hydroxyindolin-2-one possess various pharmacological properties, including anti-inflammatory and antitumor effects. solubilityofthings.com Their ability to interact with biological receptors has made them attractive targets for pharmaceutical applications. solubilityofthings.com For instance, certain 3-hydroxyoxindole derivatives have entered preclinical evaluation, such as compounds designed to inhibit the growth of specific cancers. researchgate.net Beyond cancer, studies have shown that some metabolites of this class, including 3-hydroxyindolin-2-one itself, can cross the blood-brain barrier in animal models, suggesting a potential to affect the central nervous system. mdpi.com The synthetic versatility of these compounds, often prepared through nucleophilic addition to isatins, allows for extensive modification to explore and optimize their biological effects. derpharmachemica.comsolubilityofthings.com

Structural Context of 4-Ethyl-3-hydroxyindolin-2-one as a Substituted 3-Hydroxyindolin-2-one Derivative

This compound is a specific derivative within this pharmacologically relevant class. Its structure consists of the foundational indolin-2-one core, characterized by a bicyclic structure containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the C2 position. The defining features of this particular molecule are the hydroxyl (-OH) group at the C3 position and an ethyl (-CH2CH3) group at the C4 position of the aromatic ring.

The substitution pattern on the oxindole ring is a critical determinant of a compound's biological activity. nih.gov Specifically, substitutions at the C3 position are known to play a vital role in the antiangiogenic and anticancer activities of these molecules. nih.gov The introduction of an ethyl group at the C4 position, as seen in this compound, represents a common strategy in medicinal chemistry aimed at modulating the parent compound's physicochemical properties and pharmacological profile. The size, position, and nature of such substituents can influence factors like solubility, membrane permeability, and the affinity and selectivity of binding to target proteins. While detailed research findings for this compound are not extensively documented in scientific literature, its structure firmly places it in a class of compounds with significant therapeutic potential, warranting further investigation.

Chemical Profile: this compound

| Property | Value |

| IUPAC Name | 4-Ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.199 g/mol |

| Canonical SMILES | CCC1=CC=C2C(=C1)C(C(=O)N2)O |

| CAS Number | 1198299-61-3 |

| Note: Data is based on computational chemistry models and available chemical registry information. |

Structure

3D Structure

Properties

CAS No. |

1261999-55-6 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

4-ethyl-3-hydroxy-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H11NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h3-5,9,12H,2H2,1H3,(H,11,13) |

InChI Key |

OWEFVBZYSIRPRG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(C(=O)NC2=CC=C1)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 4 Ethyl 3 Hydroxyindolin 2 One and Analogues

Impact of Substitutions on the Indolin-2-one Nucleus

The biological profile of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the core nucleus. researchgate.net Strategic modifications can significantly influence potency, selectivity, and pharmacokinetic properties.

The C-3 position of the indolin-2-one ring is a critical site for substitution, and modifications at this position profoundly impact biological activity. nih.gov The introduction of various substituents, particularly those involving a methylene (B1212753) bridge to another ring system, has been a key strategy in developing potent enzyme inhibitors. nih.govmdpi.com

Research has shown that the type of substituent at C-3 dictates the selectivity of these compounds for different receptor tyrosine kinases (RTKs). acs.org For instance, derivatives featuring a 3-[(five-membered heteroaryl ring)methylidenyl] group exhibit high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor, also known as Flk-1. acs.org In contrast, introducing bulky substituted benzylidene groups at the C-3 position results in high selectivity towards the Epidermal Growth Factor (EGF) and Her-2 receptors. acs.org Furthermore, compounds with an extended side chain at this position have demonstrated both high potency and selectivity against Platelet-Derived Growth Factor (PDGF) and VEGF receptors. acs.org

In the context of anti-inflammatory activity, a study of nineteen 3-substituted-indolin-2-one derivatives found that the nature of the aryl ring at C-3 was pivotal. mdpi.com Specifically, a hydroxyl group on the phenyl ring was beneficial, with the 3-(3-hydroxyphenyl)-indolin-2-one derivative showing the most potent inhibition of nitric oxide (NO) production. mdpi.com

| C-3 Substituent Type | Target Selectivity/Biological Activity | Reference |

|---|---|---|

| (Five-membered heteroaryl ring)methylidenyl | Highly specific against VEGF (Flk-1) RTK | acs.org |

| Bulky (substituted benzylidenyl) | Highly selective toward EGF and Her-2 RTKs | acs.org |

| Extended side chain | High potency and selectivity for PDGF and VEGF (Flk-1) RTKs | acs.org |

| (3-hydroxyphenyl) | Potent anti-inflammatory activity (NO inhibition) | mdpi.com |

| (Pyrrole ring with 2-(ethyl-amino)ethylcarbamoyl group) | Enhanced antitumor activities | nih.govnih.gov |

Studies on anti-HIV agents revealed that introducing halogens like bromine or chlorine at the C-5 position of the oxindole (B195798) ring markedly enhanced the inhibitory potency against the HIV-1 reverse transcriptase (RT) enzyme. bohrium.comnih.govresearchgate.net Similarly, in the development of carbonic anhydrase inhibitors, halogen substitution at C-5 proved advantageous. unifi.it A chlorine atom at C-5 (compound 3b) increased activity against the hCA I isoform, and a bromine atom (compound 3c) significantly enhanced activity against the hCA II isoform. unifi.it

In the context of anticancer activity, modifying the C-5 position has also yielded important insights. For example, replacing a fluorine atom at C-5 with a chlorine atom led to a substantial increase in potency against the A549 non-small cell lung cancer cell line. nih.gov In another study, a 5-chloro-isatin derivative demonstrated superior cytotoxic activity against HepG2 and MCF-7 cancer cell lines compared to derivatives with other substituents. mdpi.com

| Compound Series/Target | C-5 Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Anti-HIV-1 Agents | -Br or -Cl | Remarkably enhanced potency against RT enzyme | bohrium.comnih.govresearchgate.net |

| Carbonic Anhydrase (hCA I) Inhibitors | -Cl | Increased activity (KI = 64.1 nM) | unifi.it |

| Carbonic Anhydrase (hCA II) Inhibitors | -Br | Significantly enhanced activity (KI = 9.4 nM) | unifi.it |

| Anticancer (A549 cells) | -Cl (vs. -F) | Large increase in potency | nih.gov |

| Anticancer (HepG2 & MCF-7 cells) | -Cl | Highest cytotoxicity among tested derivatives | mdpi.com |

| Anticancer (various cell lines) | Aliphatic and heteroaromatic rings | Unfavorable for cytotoxicity | nih.gov |

The specific nature of functional groups on the indolin-2-one aromatic ring is a key determinant of biological activity, with halogens and methoxy (B1213986) groups being commonly explored substituents.

Halogens: Halogen atoms, particularly chlorine and bromine, often enhance biological activity. unifi.it Their electron-withdrawing nature and steric properties can facilitate stronger interactions with biological targets. mdpi.comdrugdesign.org In a series of indolin-2-one-based sulfonamides, substitution with halogens at C-5 was more advantageous than with methyl or methoxy groups for inhibiting carbonic anhydrase isoforms. unifi.it The order of activity for these derivatives against hCA II was 5-Br > 5-Cl > 5-CH3 > 5-OCH3. unifi.it For anti-HIV agents, 5-bromo or 5-chloro substitution on the oxindole ring was found to remarkably enhance potency. bohrium.comnih.gov Similarly, chlorinated derivatives consistently demonstrated superior cytotoxicity in anticancer studies. mdpi.com

Methoxy Groups: The effect of methoxy groups can be variable. In some instances, they lead to reduced activity compared to halogens. For example, in a series of carbonic anhydrase inhibitors, a 5-methoxy-substituted derivative showed lower activity than its 5-chloro and 5-bromo counterparts. unifi.it However, in other cases, methoxy groups have been shown to be beneficial. An aromatic para-methoxy substitution on a phenyl ring attached to the C-3 position increased antiproliferative activity against Ewing's Sarcoma cell lines. nih.gov Methoxy groups at the ortho position of a phenyl ring at C-3 also significantly favored HIV-1 RT inhibition. bohrium.com

Effects of Substituents on the Aromatic Ring (e.g., Position 5)

Role of the Hydroxyl Group at C-3 in Pharmacological Profile

The presence of a hydroxyl group at the C-3 position of the indolin-2-one core creates a chiral center and can significantly influence the pharmacological profile of the resulting analogues. This functional group can participate in hydrogen bonding interactions within receptor binding sites, which is often crucial for potent biological activity.

In the development of anti-HIV-1 agents, a series of compounds based on a 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nucleus was synthesized and evaluated. bohrium.comnih.govresearchgate.net The hydroxyl group was a key feature of the scaffold, and several analogues demonstrated encouraging potency against the HIV-1 RT enzyme in low micromolar to nanomolar concentrations. bohrium.comnih.gov

Similarly, a study focused on disrupting EWS-FLI1 protein interactions in Ewing's Sarcoma utilized a 3-hydroxyindolin-2-one (B1221191) core. nih.gov The lead compound, 4,7-dichloro-3-(2-(4-chlorophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one, showed antiproliferative activity, highlighting the importance of this scaffold. nih.gov

Furthermore, in a search for novel anti-inflammatory agents, a derivative identified as 3-(3-hydroxyphenyl)-indolin-2-one, which contains a hydroxyl group on the C-3 substituent, was found to have the highest activity among nineteen related compounds. mdpi.com It significantly inhibited the production of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α. mdpi.com The study suggests this hydroxyl group is a key contributor to the observed anti-inflammatory effects. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Optimizing Activity

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the physicochemical properties of compounds with their biological activities. ipsgwalior.org This approach is valuable for understanding the SAR of indolin-2-one derivatives and for designing new, more potent analogues. ipsgwalior.orgacs.orgresearchgate.net

Several 3D-QSAR studies, often employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on indolin-2-one derivatives. acs.orgresearchgate.net These studies generate models that can predict the biological activity of novel compounds and provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity. acs.orgresearchgate.net

For example, a combined molecular docking and 3D-QSAR study on indolinone-based inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1) resulted in statistically significant CoMFA and CoMSIA models. acs.org These models helped to interpret the SAR and were deemed reasonable for predicting the activity of new inhibitors. acs.org Another QSAR analysis of indolinone derivatives as VEGFR-2 inhibitors also yielded robust models that could be used for designing novel anticancer agents. researchgate.net

QSAR models have also been applied to anti-inflammatory indolin-2-one derivatives. dovepress.com An analysis of compounds designed to inhibit TNF-α and IL-6 release revealed that high molecular polarizability and a low lipid/water partition coefficient were favorable for anti-inflammatory activity. dovepress.com Such insights are instrumental in the rational design and optimization of lead compounds prior to their synthesis, accelerating the drug discovery process. ipsgwalior.orgtandfonline.com

Mechanistic Insights into the Actions of 4 Ethyl 3 Hydroxyindolin 2 One and Analogues

Identification of Molecular Targets and Ligand-Target Binding Mechanisms

The biological activity of 3-hydroxyindolin-2-one (B1221191) derivatives stems from their ability to interact with specific molecular targets, primarily proteins. mdpi.comnih.gov The binding of these ligands to target proteins, which can occur at either the primary (orthosteric) or a secondary (allosteric) site, initiates a cascade of events that alters cellular function. nih.gov

A prominent mechanism of action for many oxindole (B195798) derivatives is the inhibition of protein kinases, enzymes that play a critical role in cell signaling, proliferation, and survival. frontiersin.org Sunitinib (B231), a well-known multi-targeted receptor tyrosine kinase inhibitor based on the 2-oxindole moiety, demonstrates potent anti-angiogenic and anti-tumor activities. scielo.brsci-hub.se

Analogues of 3-hydroxyindolin-2-one have been shown to inhibit several specific kinases. For instance, certain synthesized derivatives exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-kit, similar to Sunitinib. sci-hub.se Another study identified a novel brominated oxo-indole alkaloid, Saccharomonosporine A, as a potent inhibitor of Pim-1 kinase, an oncoprotein implicated in several cancers. frontiersin.org Docking studies suggest that these inhibitors bind within the ATP pocket of the kinase, preventing its normal function. frontiersin.org

| Compound/Analogue | Target Kinase | Observed Activity | Reference |

|---|---|---|---|

| Saccharomonosporine A | Pim-1 kinase | Potent inhibition (IC50 = 0.3 ± 0.02 µM) | frontiersin.org |

| Analogue 10c | c-kit | Inhibition (IC50 = 81.7 nM) | sci-hub.se |

| Sunitinib (Reference) | c-kit | Inhibition (IC50 = 84.9 nM) | sci-hub.se |

| Various Analogues | VEGFR-2 | Inhibitory properties reported | sci-hub.se |

Beyond direct competition at the active site, some 3-hydroxyindolin-2-one analogues function through non-competitive or allosteric inhibition. researchgate.netucl.ac.uk In non-competitive inhibition, the inhibitor binds to an allosteric site, which is a location on the enzyme distinct from the active site where the substrate binds. nih.gov This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. nih.gov Consequently, increasing the substrate concentration does not overcome the inhibitory effect. ucl.ac.uklibretexts.org

This mechanism has been observed for oxindole derivatives. For example, one such derivative was identified as a non-competitive, reversible inhibitor of the main protease (Mpro) of a virus, binding to an allosteric site near the dimerization interface. researchgate.net Another example involves the P2Y1 receptor, where a non-nucleotide antagonist, BPTU, binds to an allosteric pocket on the external receptor interface with the lipid bilayer, entirely outside the typical helical bundle binding site. nih.gov This mode of action highlights the diverse ways these compounds can modulate protein function. nih.gov

Specific Kinase Inhibition Profiles

Cellular Pathway Modulation

The interaction of 4-Ethyl-3-hydroxyindolin-2-one analogues with their molecular targets leads to the modulation of various downstream cellular pathways, affecting fundamental processes like stress response, cell division, and biosynthesis.

A key cellular pathway affected by some oxindole analogues is the Unfolded Protein Response (UPR). nih.govwikipedia.org The UPR is a stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). wikipedia.org Its primary goals are to restore normal ER function by halting protein translation, degrading the misfolded proteins, and increasing the production of chaperone proteins that aid in proper folding. wikipedia.org

Inhibitors of Protein Disulfide Isomerase (PDI), an enzyme critical for protein folding in the ER, have been shown to trigger the UPR. nih.gov Some small molecule inhibitors with a different structural basis have been demonstrated to induce the UPR in glioblastoma cells. nih.gov Furthermore, the cellular action of certain compounds can involve the Nrf2 transcription factor, a master regulator of cellular stress responses. acs.org The activation of these stress pathways can ultimately determine the cell's fate.

Several 3-hydroxyindolin-2-one derivatives have demonstrated the ability to regulate cell cycle progression, a crucial process for cell growth and proliferation. sci-hub.seresearchgate.net Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for therapeutic intervention.

Mechanistic studies have shown that certain oxindole analogues can induce cell cycle arrest at specific phases. For example, subsequent investigations into antiproliferative compounds demonstrated that one derivative caused tumor cell death by inducing apoptosis and arresting the cell cycle in the G1 phase. researchgate.net Another study found that while one analogue arrested the cell cycle at the G1/S transition, a different analogue caused an accumulation of cells in the S phase. sci-hub.se These findings indicate that structural modifications to the oxindole core can lead to distinct effects on cell cycle machinery.

| Compound/Analogue | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Analogue 3c | Cancer cells | Arrest in G1 phase | researchgate.net |

| Analogue 6b | MCF7 | Arrest at G1/S phase | sci-hub.se |

| Analogue 10b | MCF7 | Accumulation at S phase | sci-hub.se |

The cellular effects of this compound and its analogues extend to the fundamental processes of gene expression and protein synthesis. The antiviral drug methisazone, which is derived from thiosemicarbazone and an isatin (B1672199) (a precursor to the indolin-2-one core), is known to function by inhibiting the synthesis of mRNA and protein. scispace.com

Modulation of Key Signaling Pathways (e.g., TGFβ/BMP-SMADs)

The Transforming Growth Factor-beta (TGF-β) superfamily, which includes Bone Morphogenetic Proteins (BMPs), orchestrates a vast array of cellular processes such as proliferation, differentiation, and tissue homeostasis through the canonical SMAD signaling pathway. nih.govnih.gov Deregulation of this pathway is implicated in numerous diseases. The core of this pathway involves TGF-β/BMP ligands binding to type I and type II serine-threonine kinase receptors. nih.gov This binding event leads to the phosphorylation and activation of receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3 for TGF-β signaling, and SMAD1, SMAD5, and SMAD8 for BMP signaling. mdpi.com These activated R-SMADs then form a complex with the common mediator SMAD4, translocate to the nucleus, and regulate the transcription of target genes. nih.gov

A key point of regulation within this pathway involves Cyclin-dependent kinase 8 (CDK8). CDK8 acts as a transcriptional regulator and has been identified as a component of the Mediator complex that can phosphorylate R-SMADs. researchgate.netresearchgate.net This phosphorylation is a critical step that can influence the transcriptional activity and subsequent turnover of the SMAD signal transducers. researchgate.net

Indolin-2-one derivatives have been developed as potent inhibitors of CDK8, thereby providing a mechanism to modulate the TGF-β/SMAD pathway. researchgate.netnih.gov Research into a series of these derivatives for conditions like idiopathic pulmonary fibrosis (IPF), a disease heavily driven by aberrant TGF-β signaling, has demonstrated their efficacy. nih.gov For instance, studies have shown that specific indolin-2-one analogues can significantly inhibit CDK8 enzymatic activity. nih.gov This inhibition, in turn, blocks the downstream signaling cascade; one study showed that the optimized inhibitor, compound 4k , significantly inhibited the phosphorylation of p-Smad3 and RNA Polymerase II, which are crucial mediators in the fibrotic response triggered by TGF-β1. nih.gov By targeting CDK8, these compounds effectively attenuate the pro-fibrotic effects of the TGF-β pathway. researchgate.netnih.gov

Table 1: Inhibitory Activity of Selected Indolin-2-one Derivatives on CDK8

| Compound | Description | CDK8 Inhibition (IC₅₀, nM) | Reference |

|---|---|---|---|

| F059-1017 | Initial hit compound from screening. | 558.1 | researchgate.net |

| 4k | Optimized indolin-2-one derivative. | 129 | nih.gov |

| E966-0530 | Original lead compound in optimization study. | >1600 | nih.gov |

Interplay with Host-Microbiota Metabolism and Endogenous Metabolites

The gut microbiota plays a crucial role in host metabolism by transforming dietary components into a wide array of bioactive molecules. mdpi.comnih.gov One of the most significant of these pathways is the metabolism of the essential amino acid tryptophan. mdpi.com A portion of dietary tryptophan is metabolized by the enzyme tryptophanase, which is present in various gut microorganisms, to produce indole (B1671886). mdpi.com Indole, a major intercellular signaling molecule, is then absorbed through the intestinal epithelium and enters host circulation, where it undergoes further metabolism, primarily in the liver by cytochrome P450 (CYP450) enzymes. mdpi.comfrontiersin.org

This host-mediated metabolism converts indole into several derivatives, including indolin-2-one (oxindole), isatin , and 3-hydroxyindolin-2-one . mdpi.comresearchgate.net The compound 3-hydroxyindolin-2-one, the parent structure of this compound, is thus an endogenous metabolite derived from the complex interplay between the gut microbiota and host enzymatic machinery. mdpi.combasys2.ca

A 2024 study systematically investigated the in vivo metabolism and distribution of indole and its key metabolites—indolin-2-one, isatin, and 3-hydroxyindolin-2-one—in mice following oral administration of indole. mdpi.comnih.gov The findings established that these compounds are rapidly absorbed and metabolized, with distinct distribution patterns across various tissues. mdpi.com Notably, indole, indolin-2-one, and 3-hydroxyindolin-2-one were all detected in the brain, indicating their ability to cross the blood-brain barrier. mdpi.com Isatin, however, was not found in the brain. mdpi.com The study confirmed that 3-hydroxyindolin-2-one is an in vivo metabolite of indole and demonstrated that when administered orally itself, it can cross the blood-brain barrier in a dose-dependent manner. mdpi.com This highlights 3-hydroxyindolin-2-one as a potentially brain-affecting metabolite originating from the gut. mdpi.comnih.gov

Table 2: In Vivo Distribution of Indole and its Metabolites After Oral Administration in Mice

This table summarizes the detection of indole and its key metabolites in various tissues, highlighting the results of host-microbiota co-metabolism. Data adapted from Kunevičius et al., 2024. mdpi.com

| Compound | Brain | Liver | Plasma | Small Intestine | Cecum | Large Intestine |

|---|---|---|---|---|---|---|

| Indole | Detected | Detected | Detected | Detected | Detected | Detected |

| Indolin-2-one | Detected | Detected | Detected | Not Detected | Not Detected | Not Detected |

| Isatin | Not Detected | Detected | Detected | Detected | Not Detected | Detected |

| 3-Hydroxyindolin-2-one | Detected | Detected | Detected (minimal) | Detected | Detected | Detected |

Computational and in Silico Studies of 4 Ethyl 3 Hydroxyindolin 2 One and Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For derivatives of 3-hydroxyindolin-2-one (B1221191), docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes. For instance, studies on 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one derivatives have utilized molecular docking to investigate their binding modes within the active sites of enzymes like HIV-1 reverse transcriptase. nih.govbohrium.comresearchgate.netresearchgate.net These analyses identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's inhibitory activity.

A hypothetical molecular docking study of 4-Ethyl-3-hydroxyindolin-2-one would involve preparing the 3D structure of the compound and docking it into the active site of a relevant protein target. The results would be analyzed to understand how the 4-ethyl and 3-hydroxy groups contribute to the binding affinity and selectivity.

Table 1: Representative Ligand-Protein Interactions for Indolin-2-one Derivatives

| Derivative Class | Protein Target | Key Interacting Residues (Hypothetical for this compound) | Reference |

| 3-Hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one | HIV-1 Reverse Transcriptase | Lys101, Tyr181, Tyr188 | nih.govbohrium.comresearchgate.netresearchgate.net |

| 3-substituted-3-hydroxy-2-oxindole | Anti-cancer targets | To be determined | rsc.org |

| 4-Hydroxyindolin-2-ones | Various kinases | To be determined | acs.org |

Structure-Based Drug Design and Virtual Screening Approaches

Structure-based drug design (SBDD) and virtual screening are powerful computational strategies for discovering and optimizing new drug candidates. Virtual screening involves computationally screening large libraries of small molecules against a protein target to identify potential hits. For the indolin-2-one scaffold, virtual screening has been employed to identify novel inhibitors for various therapeutic targets. researchgate.net

In the context of this compound, a virtual screening campaign could be designed to search for structurally similar compounds with potentially improved pharmacological profiles. SBDD would then be used to modify the this compound structure to enhance its binding affinity and selectivity for a specific target, guided by the protein's 3D structure.

Prediction of Pharmacological Properties and Target Identification

Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are critical for its development as a drug. For various indolin-2-one derivatives, in silico ADMET prediction has been a standard component of their preclinical evaluation. researchgate.netscielo.br These studies help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, early in the drug discovery process.

For this compound, a comprehensive in silico ADMET profile would be generated to assess its drug-like properties. Furthermore, computational methods for target identification, such as reverse docking or pharmacophore-based screening, could be used to predict its potential biological targets.

Cheminformatics Approaches for Compound Optimization

Cheminformatics utilizes computational methods to analyze and model chemical data. Quantitative Structure-Activity Relationship (QSAR) studies are a key cheminformatics tool used to correlate the chemical structure of compounds with their biological activity. For classes of compounds like 4-hydroxy-chromene-2-one derivatives, QSAR models have been developed to guide the synthesis of new analogs with enhanced antioxidant activity. researchgate.net

A QSAR study on a series of this compound derivatives would involve synthesizing and testing a library of related compounds. The resulting data would be used to build a predictive model that could guide the design of more potent and selective molecules.

Table 2: Key Physicochemical Descriptors in QSAR Studies

| Descriptor | Description | Relevance |

| LogP (Octanol-water partition coefficient) | Measures the lipophilicity of a compound. | Influences absorption, distribution, and membrane permeability. |

| Molecular Weight (MW) | The mass of a molecule. | Affects solubility and diffusion. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Relates to drug transport properties, including intestinal absorption. |

| Number of Hydrogen Bond Donors and Acceptors | Counts the number of O-H, N-H bonds and N, O atoms, respectively. | Crucial for ligand-protein binding. |

In Silico Studies of Drug-Ability and Potential Interactions

The "drug-ability" of a compound is its potential to be developed into a therapeutic agent. This is often assessed using a combination of computational filters, such as Lipinski's Rule of Five, which evaluates physicochemical properties associated with oral bioavailability. mdpi.com In silico studies on various heterocyclic compounds, including indolin-2-one derivatives, routinely apply these rules to prioritize compounds for further development. researchgate.netscielo.br

An in silico assessment of this compound would involve calculating these drug-like properties. Additionally, computational models could predict potential off-target interactions and metabolic liabilities, providing a more complete picture of its therapeutic potential.

Future Research Directions and Therapeutic Implications

Optimization of 4-Ethyl-3-hydroxyindolin-2-one as a Lead Compound for Drug Development

The journey from a hit compound to a clinical candidate involves a meticulous process of lead optimization. For this compound, this would entail systematic structural modifications to enhance its drug-like properties. Key to this process is the establishment of a robust structure-activity relationship (SAR).

Initial studies on related 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one analogs have demonstrated that substitutions on the oxindole (B195798) ring are critical for biological activity. bohrium.comnih.gov For instance, the placement of halogen atoms like chloro or bromo at the 5th position of the oxindole ring has been shown to significantly boost potency against certain enzymes. bohrium.comnih.gov Similarly, modifying the phenyl ring with methoxy (B1213986) or chloro groups, particularly at the ortho position, has also proven beneficial for inhibitory activity. bohrium.comnih.gov These findings provide a foundational strategy for optimizing this compound.

Future optimization efforts would likely involve:

Substitution at the 5 and 6-positions: Introducing various functional groups at these positions of the indolin-2-one core to improve target binding and pharmacokinetic properties.

Modification of the 4-ethyl group: Exploring the impact of altering the length and branching of the alkyl chain at the 4-position on potency and selectivity.

Stereochemistry at the 3-position: The hydroxyl group at the C3 position creates a chiral center. Separating and evaluating the individual enantiomers is crucial, as biological activity is often stereospecific.

The table below summarizes key substitution-activity relationships observed in related indolin-2-one series that could guide the optimization of this compound.

| Position of Substitution | Favorable Substituents | Observed Effect | Reference |

| 5-position of oxindole | Bromo, Chloro | Enhanced inhibitory potency | bohrium.comnih.gov |

| Phenyl ring (ortho) | Methoxy, Chloro | Increased inhibition activity | bohrium.comnih.gov |

| 3-position of pyrrole (B145914) (in pyrrole-substituted indolinones) | Methyl | Higher activity compared to hydrogen or ethyl | nih.gov |

| 5-position of indolin-2-one | Fluoro to Chloro | Large increase in potency against A549 cells | nih.gov |

Design and Synthesis of Novel Indolin-2-one Analogues with Enhanced Potency and Selectivity

Building on the principles of lead optimization, the rational design and synthesis of novel analogues of this compound are a critical next step. The goal is to develop compounds with superior potency against the intended biological target and high selectivity to minimize off-target effects.

The indolin-2-one core is a "privileged scaffold," meaning it can serve as a template for developing ligands for a variety of biological targets, particularly protein kinases. researchgate.net The versatility of this scaffold allows for the synthesis of extensive compound libraries for high-throughput screening. chimia.ch

Strategies for designing novel analogues include:

Molecular Hybridization: Combining the this compound core with other pharmacophores known to possess desirable biological activities can lead to synergistic effects. researchgate.netrsc.org For example, incorporating moieties like thiazole (B1198619) or quinazolinone has been shown to produce potent anticancer agents. researchgate.netrsc.org

Structure-Based Drug Design: If the crystal structure of the target protein is available, computational docking studies can be employed to design analogues that fit optimally into the binding site. This approach aids in the development of more potent and specific inhibitors. scirp.org

Parallel Synthesis: This technique allows for the rapid generation of a large number of diverse analogues, accelerating the discovery of compounds with improved properties. chimia.ch

The synthesis of 3-hydroxyindolin-2-ones can be achieved through various methods, including the reaction of isatins with methyl ketones in the presence of a base like piperidine (B6355638). nih.gov More environmentally friendly methods using water as a solvent have also been developed. sciencepub.net

Exploration of Combination Therapies and Synergistic Effects in Preclinical Models

To enhance therapeutic efficacy and potentially overcome drug resistance, exploring the use of this compound or its optimized analogues in combination with other therapeutic agents is a promising avenue.

Preclinical studies with other indolin-2-one derivatives have demonstrated the potential for synergistic effects. For instance, Sunitinib (B231), a multi-targeted tyrosine kinase inhibitor with an indolin-2-one core, has shown synergistic effects when combined with the EGFR inhibitor erlotinib (B232) in non-small cell lung cancer models. rsc.org

Future preclinical research on this compound analogues should investigate combination therapies with:

Standard-of-care chemotherapeutics: To assess the potential for dose reduction and mitigation of toxicity.

Other targeted therapies: To simultaneously inhibit multiple oncogenic pathways.

Immunotherapies: To explore the potential of modulating the tumor microenvironment and enhancing anti-tumor immune responses.

One study on an indolin-2-one derivative incorporating a thiazole moiety found that it exhibited a high synergistic effect with several tested antibiotics, reducing their minimum inhibitory concentrations (MICs). nih.govresearchgate.net This highlights the potential for this class of compounds to be used in combination therapies beyond cancer treatment.

Addressing Challenges in the Development of Indolin-2-one Class Compounds

Despite the successes of the indolin-2-one class, several challenges need to be addressed during the development of new therapeutic agents based on this scaffold.

Toxicity: While the aim is to develop selective inhibitors, off-target effects can lead to toxicity. For example, some multi-targeted kinase inhibitors can cause side effects like hypertension and cardiotoxicity. rsc.org Careful toxicological profiling throughout the development process is essential.

Drug Resistance: As with many targeted therapies, the development of resistance is a significant hurdle. This can occur through mutations in the target protein or activation of alternative signaling pathways. The development of dual-mode-of-action compounds, as seen with some indolin-2-one-functionalized nitroimidazoles, could be a strategy to impair resistance development. acs.org

Physicochemical Properties: Poor solubility and bioavailability can hamper the development of oral therapeutics. Optimization of the physicochemical properties of lead compounds is a critical aspect of drug development. The discovery of ErSO and its subsequent optimization to less lipophilic analogues like ErSO-DFP illustrates this process. nih.gov

Overcoming these challenges will require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and toxicology to bring forward safe and effective therapies based on the this compound scaffold.

Q & A

Q. What validation steps are essential for confirming target engagement of this compound in enzyme inhibition assays?

- Methodological Answer:

- Positive/negative controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only groups.

- Cellular thermal shift assays (CETSA) : Verify target binding by measuring protein stability post-compound treatment.

- Orthogonal assays : Use SPR (surface plasmon resonance) to measure binding kinetics independently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.